Me-Tz-PEG4-COOH

Bioorthogonal chemistry Click chemistry Reagent stability

Me-Tz-PEG4-COOH features a methyltetrazine group for stable, copper-free IEDDA click chemistry and a carboxylic acid for amine coupling. The PEG4 spacer enforces a constrained geometry essential for PROTAC targets with congested binding pockets and offers a short tether for ADC conjugation. Its non-activated acid permits custom ester preparation. Select this compound when a near-rigid spacer and superior shelf stability are required over longer PEG analogs.

Molecular Formula C22H31N5O7
Molecular Weight 477.5 g/mol
CAS No. 2565819-75-0
Cat. No. B6291134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tz-PEG4-COOH
CAS2565819-75-0
Molecular FormulaC22H31N5O7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29)
InChIKeyPKUUZHHWRQHFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tz-PEG4-COOH (2565819-75-0): Heterobifunctional Methyltetrazine-PEG4 Linker for Bioorthogonal Conjugation


Me-Tz-PEG4-COOH (CAS: 2565819-75-0), also cataloged as Methyltetrazine-PEG4-acid (CAS: 1802907-91-0), is a heterobifunctional linker comprising a 6-methyltetrazine group, a four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid moiety . The methyltetrazine group enables copper-free inverse electron-demand Diels–Alder (IEDDA) click chemistry with strained alkenes such as trans-cyclooctene (TCO), while the carboxylic acid permits amine coupling via standard activation chemistries . The compound is classified as a PEG-based linker applicable to PROTAC synthesis, antibody-drug conjugate (ADC) construction, and bioconjugation workflows .

Why Me-Tz-PEG4-COOH Cannot Be Interchanged with Alternative Tetrazine or PEG-Based Linkers


Substituting Me-Tz-PEG4-COOH with a structurally related analog introduces quantifiable performance trade-offs that directly affect experimental outcomes. The methyl substituent on the tetrazine ring confers substantially improved chemical stability compared to hydrogen-substituted tetrazines, albeit with slower cycloaddition kinetics—a trade-off that influences reagent shelf life and reaction timing . The PEG4 spacer length is not arbitrary: in PROTAC applications, PEG4 imposes a near-rigid span critical for targets with sterically congested binding pockets, whereas longer PEG homologs (PEG6, PEG8) introduce additional conformational flexibility that can alter ternary complex residence time by an order of magnitude [1]. In ADC development, PEG4-containing conjugates exhibit distinct pharmacokinetic profiles and aggregation behavior compared to PEG8/PEG12 variants [2]. Furthermore, the terminal carboxylic acid enables a two-step sequential conjugation strategy—amine coupling followed by IEDDA click—that is not feasible with linkers terminated with amine or maleimide functionalities [3].

Me-Tz-PEG4-COOH Quantitative Differentiation Evidence: Stability, Spacer Length, and Conjugation Versatility


Methyltetrazine Confers Superior Chemical Stability Versus Hydrogen-Substituted Tetrazine

Me-Tz-PEG4-COOH contains a 6-methyltetrazine moiety that exhibits substantially improved chemical stability compared to hydrogen-substituted tetrazine analogs. This stability advantage is specifically documented in product literature: the chemical stability of tetrazines is substantially lower compared to methyltetrazines, requiring more careful selection of reagents and conditions for chemical transformation . The methyl group enhances the stability of the tetrazine moiety, making methyltetrazine-containing reagents among the most stable tetrazines commercially available . This increased stability is attributed to both the electron-donating methyl group and the electron-donating alkoxy substituent on the aromatic ring .

Bioorthogonal chemistry Click chemistry Reagent stability

PEG4 Spacer Provides Near-Rigid Conformational Constraint Versus Longer PEG Homologs in PROTAC Design

The four-unit PEG spacer in Me-Tz-PEG4-COOH offers distinct conformational properties compared to longer PEG homologs (PEG6, PEG8, PEG12). In PROTAC linker design, PEG4 imposes a near-rigid span that constrains the rotational freedom of terminal ligands and enforces a well-defined distance [1]. Structure–activity relationship studies indicate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude [1]. The shorter oligomer (PEG4) is specifically useful for buried or sterically congested pockets where excessive conformational flexibility would be detrimental to ternary complex formation [1]. This relationship is not linear: while PEG4 maximizes rigidity, PEG8 and PEG12 introduce additional gauche conformations that function as shock absorbers, altering degradation kinetics and cellular potency [1].

PROTAC Targeted protein degradation Linker optimization

PEG4-Containing ADCs Exhibit Distinct Aggregation and PK Profiles Versus PEG8/PEG12 Variants

In a comparative study of cleavable pendant-type PEG linkers for DAR8-ADCs (Trastuzumab-MMAE), systematic variation of PEG chain length (PEG4, PEG8, PEG12) revealed quantifiable differences in conjugate performance [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length led to a progressive decrease in overall conjugate hydrophobicity [1]. Stability studies at 40°C demonstrated that aggregate content decreased as PEG length increased [1]. Pharmacokinetic studies showed that DAR8-ADCs with PEG8 and PEG12 exhibited better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Notably, while PEG8/PEG12 variants demonstrated superior PK and in vivo anti-tumor activity, the PEG4 variant maintained nanomolar IC50 potency in HER2+ cell lines, indicating that the shorter linker does not interfere with payload release [1].

ADC Antibody-drug conjugate Linker hydrophilicity Aggregation

Carboxylic Acid Terminal Enables Two-Step Sequential Conjugation Strategy Not Available with Amine- or Maleimide-Terminated Linkers

The terminal carboxylic acid of Me-Tz-PEG4-COOH permits a two-step sequential conjugation workflow: first, amine coupling to a target molecule or surface via standard EDC/DCC or HATU activation to form a stable amide bond ; second, IEDDA click reaction between the exposed methyltetrazine group and a TCO-functionalized partner . This orthogonal reactivity profile is distinct from linkers terminated with amine groups (which react with carboxylates) or maleimide groups (which target thiols) [1]. The carboxylic acid group can also be converted to activated esters (e.g., sulfo-NHS ester, sulfo-tetrafluorophenol ester) for customized reactivity . Unlike tetrazine-PEG-NHS ester reagents, Me-Tz-PEG4-COOH requires activation before amine coupling, providing the user with control over activation chemistry selection and timing .

Sequential bioconjugation Heterobifunctional linker Surface functionalization

Commercial Availability with Consistent ≥95% Purity Across Multiple Vendor Sources

Me-Tz-PEG4-COOH (CAS 1802907-91-0 / 2565819-75-0) is commercially available from multiple established reagent suppliers with consistent purity specifications of ≥95% (HPLC) . Vendors including BroadPharm, AxisPharm, Vector Laboratories (Click Chemistry Tools), MedChemExpress, Chem-Impex, and Aladdin Scientific all offer this compound with documented purity ranging from 95% to 99.81% . This multi-source availability with standardized quality metrics reduces single-supplier dependency risk and enables competitive procurement. In contrast, certain less common PEG-tetrazine variants or specific functionalized derivatives (e.g., tetrazine-PEG-azide with specific spacer lengths) may have limited vendor options or longer lead times .

Procurement Quality control Supply chain reliability

Me-Tz-PEG4-COOH Optimal Application Scenarios: PROTACs, ADCs, Surface Functionalization, and Sequential Bioconjugation


PROTAC Development Requiring Rigid Spacer Geometry for Sterically Constrained Targets

Me-Tz-PEG4-COOH is optimally employed as a linker building block in PROTAC synthesis when the target protein-ligase pair requires a near-rigid spacer to maintain productive ternary complex geometry. The PEG4 spacer constrains rotational freedom and enforces a well-defined end-to-end distance, which is advantageous for buried or sterically congested binding pockets where excessive conformational flexibility would destabilize the ternary complex [1]. Researchers should select this compound when structure-based design or empirical linker screening indicates that shorter, more constrained linkers yield superior degradation efficiency compared to flexible PEG8 or PEG12 alternatives. The carboxylic acid group provides a convenient handle for attachment to amine-functionalized E3 ligase ligands or target protein warheads via amide bond formation, while the methyltetrazine enables subsequent IEDDA click conjugation to TCO-modified partners .

Antibody-Drug Conjugate (ADC) Development Where Minimal Linker Length is Prioritized

Me-Tz-PEG4-COOH serves as a PEG4-based ADC linker building block when minimizing linker length is a design priority—for instance, when conjugation site proximity to the antibody surface demands a short tether to reduce potential immunogenicity or when payload masking requires close apposition. While comparative ADC studies demonstrate that PEG8 and PEG12 linkers confer superior pharmacokinetic profiles and reduced aggregation in DAR8 conjugates, PEG4 variants maintain full cytotoxic potency (nanomolar IC50 in HER2+ cells) and may be preferred in specific conjugation geometries [1]. The carboxylic acid group enables stable amide bond formation with amine-containing payloads, and the methyltetrazine facilitates copper-free click conjugation to TCO-modified antibodies or targeting moieties. Users should note that PEG4-containing ADCs may exhibit higher aggregation propensity than PEG8/PEG12 analogs, necessitating careful formulation optimization [1].

Solid-Phase Surface Functionalization and Two-Step Sequential Bioconjugation

Me-Tz-PEG4-COOH is ideally suited for functionalizing amino-modified solid supports (glass slides, microspheres, nanoparticles, polymer membranes) through a two-step sequential conjugation strategy. In this workflow, the carboxylic acid is first activated (e.g., with EDC/NHS, DCC, or HATU) and coupled to surface amine groups, immobilizing the PEG4-tetrazine moiety [1]. The PEG4 spacer reduces non-specific adsorption and provides sufficient distance from the surface to maintain tetrazine accessibility for subsequent IEDDA reactions . In the second step, the surface-bound methyltetrazine reacts selectively with TCO-functionalized biomolecules, fluorophores, or targeting ligands via copper-free click chemistry . This sequential approach enables precise control over surface density, orientation, and composition, making the compound valuable for biosensor fabrication, microarray construction, and diagnostic device development where multi-component assemblies must be built in a defined order [2].

Custom Activated Ester Preparation for Specialized Coupling Chemistries

The non-activated carboxylic acid of Me-Tz-PEG4-COOH provides a versatile precursor for preparing custom activated esters tailored to specific experimental requirements. Unlike pre-activated NHS ester reagents, which offer single-step convenience but fixed reactivity, the carboxylic acid can be converted to sulfo-NHS ester (for improved aqueous solubility), sulfo-tetrafluorophenol (STP) ester (for enhanced hydrolytic stability), or other specialized activated esters [1]. This capability is particularly valuable when standard NHS ester chemistry is incompatible with the target biomolecule (e.g., due to pH sensitivity, competing hydrolysis, or the need for slower coupling kinetics). The methyltetrazine group remains intact during activation and subsequent coupling steps due to its superior chemical stability compared to hydrogen-substituted tetrazines, which are more susceptible to degradation under certain chemical transformation conditions . Researchers requiring GMP-grade material or large-scale synthesis should consult vendors offering custom manufacturing services .

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